molecular formula C14H14F5NO4 B3558116 2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid

2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B3558116
M. Wt: 355.26 g/mol
InChI Key: PEUBABNCOZOOAZ-UHFFFAOYSA-N
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Description

This compound is a pyridinecarboxylic acid derivative featuring multiple fluorinated substituents: a difluoromethyl group at position 2, a methoxycarbonyl at position 5, a 2-methylpropyl (isobutyl) group at position 4, and a trifluoromethyl group at position 4. The carboxylic acid moiety at position 3 confers polarity, influencing solubility and metabolic stability.

Properties

IUPAC Name

2-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO4/c1-5(2)4-6-7(12(21)22)9(11(15)16)20-10(14(17,18)19)8(6)13(23)24-3/h5,11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUBABNCOZOOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)(F)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of functional groups: The difluoromethyl, methoxycarbonyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving reagents such as trifluoromethyl iodide and difluoromethyl bromide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. For example, it may inhibit specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of substituents distinguishes it from related pyridinecarboxylic acids. Key comparisons include:

Compound Name Substituents Key Differences Similarity Index/Notes
Thiazopyr (Methyl ester metabolite) 5-(4,5-Dihydro-2-thiazolyl), methyl ester Replaces methoxycarbonyl with thiazolyl; ester vs. carboxylic acid Higher ester metabolism in rats
5-(Trifluoromethyl)Pyridine-3-Carboxylic Acid Trifluoromethyl at position 5 Lacks difluoromethyl, methoxycarbonyl, and isobutyl groups Similarity index: 0.78
Dithiopyr Monoacidic Metabolite (Compound 2) Methylthio group at position 5 Replaces methoxycarbonyl with methylthio; similar fluorination Synthesized via selective hydrolysis
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Trifluoromethyl at position 4 Lacks difluoromethyl, methoxycarbonyl, and isobutyl groups Higher polarity; safety protocols required

Substituent Impact Analysis :

  • Fluorinated Groups : The trifluoromethyl (position 6) and difluoromethyl (position 2) groups enhance lipophilicity and metabolic stability, a trend observed in fluorinated pharmaceuticals .
  • Methoxycarbonyl vs. Thiazolyl/Methylthio : The methoxycarbonyl group (position 5) may reduce susceptibility to esterase-mediated hydrolysis compared to thiazopyr’s thiazolyl group, which undergoes rapid oxidation in plants and rats .
  • Carboxylic Acid vs.

Biological Activity

The compound 2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14H14F5NO4
  • Molecular Weight : 355.26 g/mol
  • Functional Groups : Contains difluoromethyl, methoxycarbonyl, and trifluoromethyl groups which contribute to its unique properties.

Herbicidal Activity

Research indicates that derivatives of trifluoromethyl pyridines, including this compound, exhibit significant herbicidal properties. The introduction of fluorinated groups enhances the efficacy of these compounds against various weed species. For instance, fluazifop-butyl, a well-known herbicide containing a trifluoromethyl moiety, acts as an acetyl-CoA carboxylase (ACCase) inhibitor, demonstrating effective control over perennial grass weeds .

Antifungal Activity

In addition to herbicidal effects, compounds structurally related to this compound have shown antifungal activity. A study highlighted the synthesis of novel compounds that demonstrated promising antifungal effects against various strains . This suggests potential applications in agricultural settings for crop protection against fungal pathogens.

Binding Studies

Recent studies on similar pyridine carboxylic acids have focused on their binding interactions with biological macromolecules. For example, Zn(II) complexes formed with trifluoromethyl-pyridine carboxylic acids displayed strong binding affinities to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), with binding constants ranging from 10510^5 to 10610^6 L mol1^{-1} . Such interactions indicate the potential for these compounds in drug design and delivery systems.

Structural Analysis

The crystal structure analysis of related compounds has revealed that the coordination mode significantly influences biological activity. The N,O chelation in certain complexes enhances binding properties, which could be crucial for developing new therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound NameObserved EffectReference
HerbicidalThis compoundEffective against perennial grass weeds
AntifungalRelated trifluoromethyl pyridine derivativesInhibitory effects on fungal pathogens
Binding AffinityZn(II) complexes with trifluoromethyl-pyridine carboxylic acidsHigh binding constants with BSA/CT-DNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 2
2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid

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